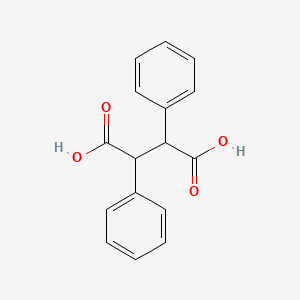

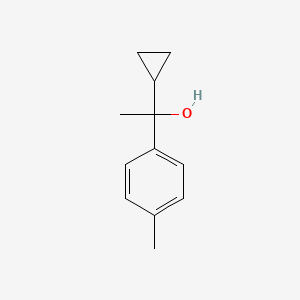

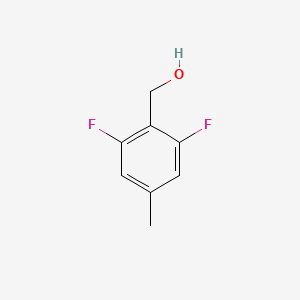

![molecular formula C24H33N3 B3025691 N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine CAS No. 2515737-24-1](/img/structure/B3025691.png)

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine

Descripción general

Descripción

The compound “N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine” is a synthetic, lipophilic phenylpiperidine derivative . It has both analgesic (painkiller) and anesthetic (causes reversible loss of consciousness) properties . It works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions .

Synthesis Analysis

The synthesis of this compound and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Molecular Structure Analysis

The molecular structure of this compound is C22H28N2O with a molecular weight of 336.47052 g/mol . The structure is more lipophilic meaning it dissolves in fat (fat friendly) while morphine is hydrophilic (water loving) and shows a relatively low lipid solubility, about 2.5% of fentanyl .Chemical Reactions Analysis

The chemical reactions of this compound involve binding to the body’s opioid receptors, driving up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .Aplicaciones Científicas De Investigación

Opioid Research

“N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine” is a fentanyl analog. Fentanyl analogs have been the subject of extensive research due to their high potential for producing addiction and severe adverse effects, including coma and death . The metabolic pathways of these compounds are of particular interest, with reactions generally involving hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Metabolic Pathway Studies

The study of the metabolic pathways of fentanyl analogs is crucial for understanding their effects and developing treatments for overdoses . These studies often involve the analysis of blood and urine samples from acute intoxication cases or fatalities .

Spectroscopy

The unique molecular structure of each fentanyl analog, including “N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine”, can be studied using terahertz spectroscopy . This technique can identify vibrational normal modes in the solid state of these compounds .

Drug Detection

Rapid identification of fentanyl analogs is crucial for providing timely medical attention in cases of overdose . Non-contact methods of detection, such as terahertz spectroscopy, can be used to identify both known and emerging opioid substances in the fentanyl family .

Study of Stereoisomers

The study of the THz spectra of a series of stereoisomers shows that small changes in molecular structure result in distinct crystal packing and significantly alter THz spectra . This can be useful in the identification and study of various fentanyl analogs .

Analytical Reference Standards

Fentanyl analogs, including “N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine”, can be used as analytical reference standards in scientific research . This can help in the development of new detection methods and in the study of their effects .

Safety And Hazards

Direcciones Futuras

Many different fentanyl derivatives have been developed by pharmaceutical companies to study the analgesic and anesthetic potency effects of adding various substituents to the basic molecule . Unfortunately, this approach has been mimicked by chemists in clandestine laboratories to produce “designer” or illicit non-pharmaceutical fentanyl (NPF) derivatives . There has been a lot of recent news about overdose deaths resulting from fentanyl .

Propiedades

IUPAC Name |

N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLNNINXFRTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

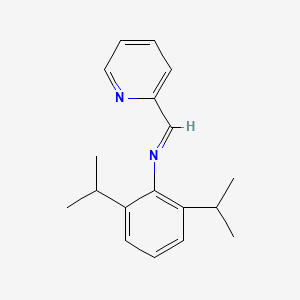

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)

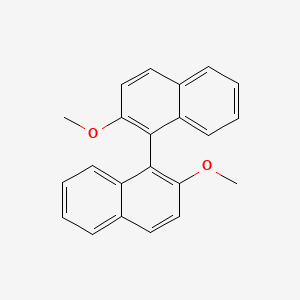

![2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3025629.png)

![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)